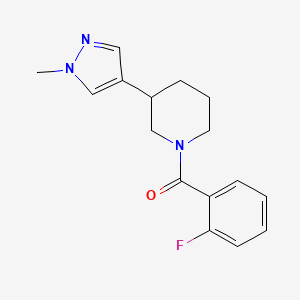

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a piperidine derivative functionalized with a 2-fluorobenzoyl group at position 1 and a 1-methylpyrazole substituent at position 2. The fluorobenzoyl moiety enhances lipophilicity and metabolic stability, while the pyrazole group may contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-2-3-7-15(14)17/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXCLBBUPSUETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction.

Introduction of the Methylpyrazolyl Group: This step involves the formation of the pyrazole ring, which is then methylated.

Coupling with the Fluorophenyl Group: The final step involves coupling the fluorophenyl group with the piperidinyl-methylpyrazolyl intermediate through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

Biological Studies: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- Compound from :

- Structure : 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Key Differences :

- Replaces the 2-fluorobenzoyl group with a triazole-pyrazole hybrid substituent.

Incorporates an ethyl group on the pyrazole ring instead of a methyl group.

-

- Structure : 2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine

- Key Differences :

- Features a sulfonyl-linked pyrazole and trifluoromethylpyridine instead of a piperidine backbone.

- Synthesis: Utilizes sulfonation reactions, contrasting with the amide coupling likely used for the target compound .

-

- Examples :

- 6-(1-(3,6-dimethylpyrazin-2-yl)piperidin-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)quinoline

- 6-(1-acetylpiperidin-4-yl)-2-(methylthio)pyrimidin-4(3H)-one

- Key Differences :

- Quinoline and pyrimidinone cores replace the simple piperidine-benzoyl framework.

Pharmacological and Physicochemical Properties

While direct pharmacological data for 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine are absent in the evidence, comparisons can be inferred:

Biological Activity

1-(2-Fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula . Its structure features a piperidine ring, a pyrazole moiety, and a fluorobenzoyl group, which contribute to its biological properties.

Antipsychotic Activity

Recent studies have indicated that compounds similar to 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine exhibit antipsychotic-like effects. For instance, related compounds were found to reduce spontaneous locomotion in animal models without causing ataxia, suggesting a favorable side effect profile compared to traditional antipsychotics . Notably, these compounds did not interact with dopamine receptors, which is a common mechanism of many antipsychotic drugs. This unique mechanism may help mitigate extrapyramidal side effects typically associated with dopamine antagonists .

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), particularly MAO-B. Compounds designed with similar frameworks have shown promising inhibitory activity against MAO-B, with some derivatives exhibiting IC50 values as low as 0.78 µM . This suggests that 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine could also possess significant MAO-B inhibitory properties, potentially contributing to its antidepressant effects.

The mechanisms underlying the biological activity of 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine are still under investigation. However, it is hypothesized that the pyrazole and piperidine moieties play crucial roles in binding to target proteins involved in neurotransmitter modulation. The presence of the fluorobenzoyl group may enhance lipophilicity, facilitating better penetration through biological membranes.

Study 1: Behavioral Tests

In behavioral tests conducted on rodents, analogs of this compound demonstrated significant reductions in conditioned avoidance responses, indicating potential anxiolytic or antidepressant effects . These findings align with the observed inhibition of MAO-B, which is known to elevate levels of monoamines such as serotonin and norepinephrine in the brain.

Study 2: SAR Analysis

Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and pyrazole rings can significantly affect biological activity. For example, methyl substitutions at specific positions on the pyrazole ring were found to enhance pharmacological efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.